molecular formula C11H15N5O4S B13365060 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione

Cat. No.: B13365060
M. Wt: 313.34 g/mol
InChI Key: ADPMAYFIIFNDMT-KQYNXXCUSA-N
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Description

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and a tetrahydrofuran ring with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione typically involves multi-step organic reactions. The process begins with the preparation of the purine ring system, followed by the introduction of the methylamino group and the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine ring structure.

    Guanosine: Another nucleoside with a purine ring, but with different substituents.

    Inosine: A nucleoside with a hypoxanthine base, structurally related to purines.

Uniqueness

What sets 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-3H-purine-6(9H)-thione apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purine-6-thione

InChI

InChI=1S/C11H15N5O4S/c1-12-11-14-8-5(9(21)15-11)13-3-16(8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,21)/t4-,6-,7-,10-/m1/s1

InChI Key

ADPMAYFIIFNDMT-KQYNXXCUSA-N

Isomeric SMILES

CNC1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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